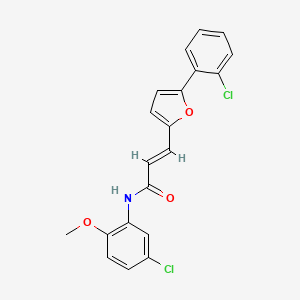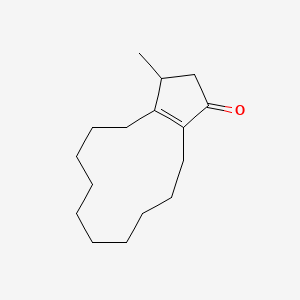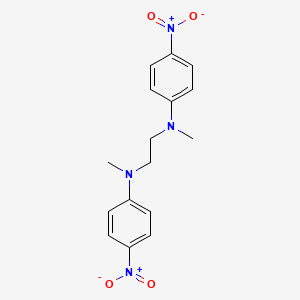
N,N'-dimethyl-N,N'-bis(4-nitrophenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-dimethyl-N~1~,N~2~-bis(4-nitrophenyl)-1,2-ethanediamine is an organic compound with the molecular formula C16H18N4O4. It belongs to the class of aromatic compounds and is characterized by the presence of nitro groups attached to phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-dimethyl-N~1~,N~2~-bis(4-nitrophenyl)-1,2-ethanediamine typically involves the reaction of 4-nitrobenzaldehyde with N,N-dimethylethylenediamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
4-nitrobenzaldehyde+N,N-dimethylethylenediaminep-toluenesulfonic acidN 1 ,N 2 -dimethyl-N 1 ,N 2 -bis(4-nitrophenyl)-1,2-ethanediamine
Industrial Production Methods
In industrial settings, the production of N1,N~2~-dimethyl-N~1~,N~2~-bis(4-nitrophenyl)-1,2-ethanediamine involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~2~-dimethyl-N~1~,N~2~-bis(4-nitrophenyl)-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C), sodium borohydride (NaBH~4~)
Substitution: Nitric acid (HNO~3~), sulfuric acid (H~2~SO~4~), halogens (Cl~2~, Br2)
Major Products Formed
Oxidation: Formation of nitroso derivatives
Reduction: Formation of corresponding amines
Substitution: Formation of substituted aromatic compounds
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-dimethyl-N~1~,N~2~-bis(4-nitrophenyl)-1,2-ethanediamine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N1,N~2~-dimethyl-N~1~,N~2~-bis(4-nitrophenyl)-1,2-ethanediamine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
N~1~,N~2~-dimethyl-N~1~,N~2~-bis(4-nitrophenyl)-1,2-ethanediamine can be compared with other similar compounds, such as:
N~1~,N~2~-dimethyl-N~1~,N~2~-bis(4-aminophenyl)-1,2-ethanediamine: Similar structure but with amino groups instead of nitro groups, leading to different reactivity and applications.
N~1~,N~2~-dimethyl-N~1~,N~2~-bis(4-chlorophenyl)-1,2-ethanediamine:
The uniqueness of N1,N~2~-dimethyl-N~1~,N~2~-bis(4-nitrophenyl)-1,2-ethanediamine lies in its specific combination of nitro groups and aromatic rings, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
127988-51-6 |
|---|---|
Molekularformel |
C16H18N4O4 |
Molekulargewicht |
330.34 g/mol |
IUPAC-Name |
N,N'-dimethyl-N,N'-bis(4-nitrophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H18N4O4/c1-17(13-3-7-15(8-4-13)19(21)22)11-12-18(2)14-5-9-16(10-6-14)20(23)24/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
AUWHSUNDMFBOIV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCN(C)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


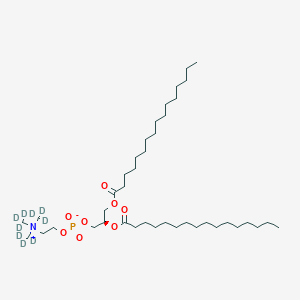
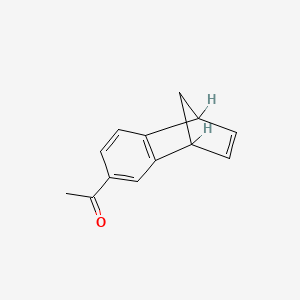
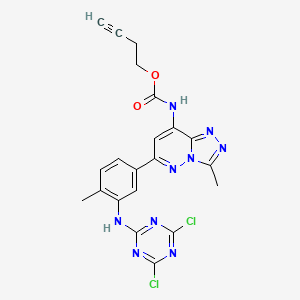
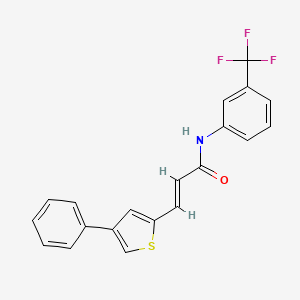
![(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15074232.png)
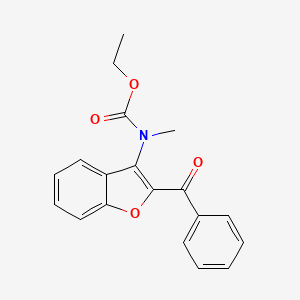
![cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu]](/img/structure/B15074242.png)
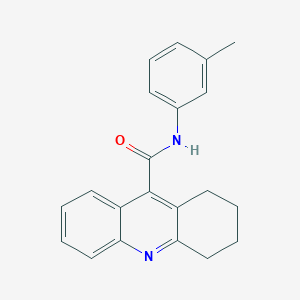
![Tert-butyl 2-[1,1'-biphenyl]-4-yl-2-oxoethylcarbamate](/img/structure/B15074247.png)

![(2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide](/img/structure/B15074253.png)
